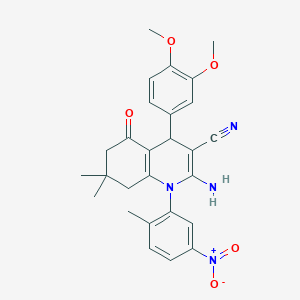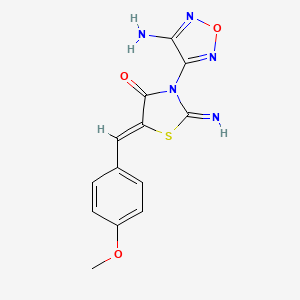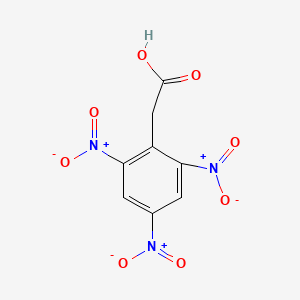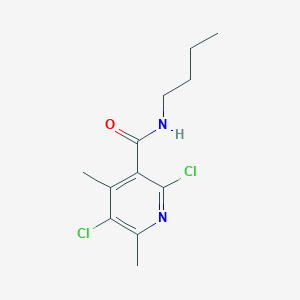
2-(2,4,6-trinitrophenyl)ethanol
説明
2-(2,4,6-trinitrophenyl)ethanol, commonly known as TNPE, is a nitroaromatic compound that has been widely used in scientific research due to its unique properties. TNPE is a highly reactive compound that can be synthesized through a simple and efficient method. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
作用機序
TNPE is a highly reactive compound that can react with nucleophiles such as amino groups in proteins. The reaction between TNPE and amino groups in proteins results in the formation of a yellow-colored product, which can be detected through spectrophotometry. The reaction between TNPE and amino groups in proteins is thought to occur through a nucleophilic substitution reaction.
Biochemical and Physiological Effects
TNPE has been shown to have no significant cytotoxic effects on cells at low concentrations. However, at higher concentrations, TNPE has been shown to induce oxidative stress and DNA damage in cells. TNPE has also been shown to induce apoptosis in cancer cells through the activation of caspase-3.
実験室実験の利点と制限
TNPE has several advantages as a reagent for the detection of amino acids, peptides, and proteins. The compound is highly reactive and can react with a wide range of nucleophiles. TNPE is also relatively easy to synthesize and can be obtained in high yields. However, TNPE has several limitations, including its potential cytotoxic effects at high concentrations and its limited stability in solution.
将来の方向性
There are several future directions for the use of TNPE in scientific research. One potential application of TNPE is in the development of fluorescent probes for the detection of reactive oxygen species in cells. TNPE could also be used in the development of new reagents for the detection of amino acids, peptides, and proteins. Additionally, TNPE could be used in the development of new anticancer drugs that target caspase-3 activation.
科学的研究の応用
TNPE has been widely used in scientific research as a reagent for the detection of amino acids, peptides, and proteins. The compound has been shown to react with amino groups in proteins, resulting in the formation of a yellow-colored product that can be easily detected. TNPE has also been used in the synthesis of fluorescent probes for the detection of reactive oxygen species in cells.
特性
IUPAC Name |
2-(2,4,6-trinitrophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O7/c12-2-1-6-7(10(15)16)3-5(9(13)14)4-8(6)11(17)18/h3-4,12H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINJAFULVGWMFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CCO)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,5-dichloro-N-[4-(4-chlorophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B4290993.png)
![6-acetyl-5-(2-methoxyphenyl)-7-methyl-2-(3,4,5-trimethoxybenzylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B4291002.png)
![6-acetyl-2-(4-hydroxy-3-methoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B4291009.png)
![2,3,4-tris(benzyloxy)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B4291015.png)

![2,5-dichloro-N-{[(2-chlorobenzyl)amino][(4,6-dimethylpyrimidin-2-yl)imino]methyl}-4,6-dimethylpyridine-3-sulfonamide](/img/structure/B4291028.png)

![N-[(butylamino)carbonyl]-2,6-dichloro-4-methyl-5-nitronicotinamide](/img/structure/B4291047.png)

